Mammary Cancer Chemoprevention vs. EE2 and DES
In a direct comparative animal study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary cancer model, 17-ethynylestriol demonstrated a unique prophylactic effect, significantly reducing tumor risk. In stark contrast, other potent estrogens, namely ethinylestradiol (EE2) and diethylstilbestrol (DES), were found to be completely ineffective in the same model [1]. This indicates a functional divergence in estrogen receptor signaling that is not merely a consequence of estrogenic potency.
| Evidence Dimension | Prophylactic efficacy against DMBA-induced mammary cancer in an animal model |
|---|---|
| Target Compound Data | Significant reduction in risk |
| Comparator Or Baseline | Ethinylestradiol (EE2) and Diethylstilbestrol (DES) |
| Quantified Difference | Effective vs. Ineffective |
| Conditions | In vivo rat model; prophylactic administration of test compounds prior to DMBA challenge |
Why This Matters
This finding provides the sole evidence-based justification for selecting 17-ethynylestriol over EE2 or DES in research focused on ER-mediated chemoprevention or differential gene regulation in mammary tissue.
- [1] Henry, E. C., & Miller, W. R. (1987). Comparison of the ability of ethinyl estradiol and ethinyl estriol to prevent 7,12-dimethylbenz(a)anthracene-induced mammary tumours in the rat. Journal of Endocrinology, 115(Suppl), Abstract 182. View Source
